2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C18H20N8 and a molecular weight of 348.414 g/mol. This compound features a cyclopropyl group, a pyrazolyl-pyrimidine moiety, and a piperazine ring, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multiple steps:
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Formation of the Pyrazolyl-Pyrimidine Intermediate: : This step involves the reaction of a suitable pyrazole derivative with a pyrimidine precursor under conditions that facilitate the formation of the pyrazolyl-pyrimidine core. Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Piperazine Coupling: : The final step involves coupling the pyrazolyl-pyrimidine intermediate with a piperazine derivative. This can be done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
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Reduction: : Reduction reactions can target the pyrimidine ring, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents such as alkyl halides or sulfonates can be used under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Alkyl halides, sulfonates, in solvents like DCM or THF, under basic conditions (e.g., NaOH, KOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs of the original compound.
Scientific Research Applications
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its unique structure allows it to interact with various biological targets.
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Biological Studies: : The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
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Chemical Biology: : Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes in cellular processes.
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Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases or receptors involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound shares structural similarities with 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine, particularly in the presence of cyclopropyl and pyrazole groups.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature pyrimidine and pyrazole moieties, making them structurally related.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a diverse range of biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-5-22-26(7-1)17-12-16(20-13-21-17)25-10-8-24(9-11-25)15-4-6-19-18(23-15)14-2-3-14/h1,4-7,12-14H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXDBAFIYLBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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